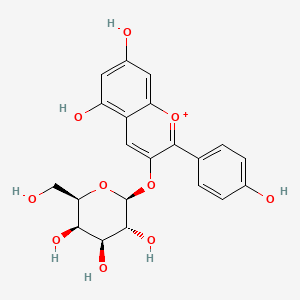

Pelargonidin 3-galactoside ion

説明

Contextualization within Anthocyanin Research

Pelargonidin (B1210327) 3-galactoside is a type of anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors found in fruits, flowers, and vegetables. ontosight.aicymitquimica.com Anthocyanins are themselves a subclass of flavonoids, which are phenolic compounds widely distributed in the plant kingdom. foodb.ca The structure of pelargonidin 3-galactoside consists of an aglycone, pelargonidin, which is chemically bonded to a galactose sugar molecule. biosynth.com This glycosidic linkage at the C3 position is a common feature among anthocyanins and influences the compound's stability and solubility. foodb.cahmdb.ca Research into pelargonidin 3-galactoside is part of a broader effort to understand the chemistry, biosynthesis, and biological functions of the vast array of anthocyanins found in nature.

Significance in Plant Biology and Natural Product Chemistry

In plant biology, pelargonidin 3-galactoside plays a crucial role in reproduction by creating the vibrant red and pink hues that attract pollinators to flowers and seed dispersers to fruits. biosynth.com Beyond its role in coloration, it, like other anthocyanins, is involved in protecting plant tissues from various environmental stressors, including UV radiation and oxidative damage. biosynth.com From the perspective of natural product chemistry, pelargonidin 3-galactoside is significant as a natural colorant and a bioactive compound with potential applications. cymitquimica.com Its antioxidant properties are a key area of interest, contributing to the study of how plant-derived compounds can impact biological systems. ontosight.aibiosynth.com

Structure

3D Structure

特性

CAS番号 |

197451-24-4 |

|---|---|

分子式 |

C21H21O10+ |

分子量 |

433.4 g/mol |

IUPAC名 |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25)/p+1/t16-,17+,18+,19-,21-/m1/s1 |

InChIキー |

ABVCUBUIXWJYSE-WVXKDWSHSA-O |

異性体SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

製品の起源 |

United States |

Occurrence and Distribution in Botanical Systems

Identification of Natural Sources in Specific Plant Species

Pelargonidin (B1210327) 3-galactoside has been identified in a variety of plant species across different families. Its presence is particularly noted in the reproductive and storage organs of plants, contributing to their visual appeal.

Some of the key natural sources of Pelargonidin 3-galactoside include:

Fruits: This compound is found in several edible fruits, contributing to their characteristic colors. It has been detected in strawberries (Fragaria × ananassa), cranberries, and gooseberries (Ribes uva-crispa). foodb.cafoodb.ca It is also reported in pomegranates (Punica granatum). nih.gov

Flowers: The petals of certain flowering plants contain Pelargonidin 3-galactoside, which plays a role in attracting pollinators. It is found in the florets of geraniums (Pelargonium X hortorum). ashs.org

Grains and Cereals: The compound has been identified in various grains, including common wheat (Triticum aestivum), corn (Zea mays), and triticale (X Triticosecale rimpaui). foodb.cahmdb.ca It has also been detected in annual wild rice (Zizania aquatica) and teff (Eragrostis tef). hmdb.ca

Other Plants: Pelargonidin 3-galactoside has also been reported in Chaenomeles speciosa (flowering quince). nih.gov

It is important to note that while the presence of Pelargonidin 3-galactoside has been detected in many of these sources, it has not always been quantified. foodb.cahmdb.ca

Quantitative and Qualitative Distribution Patterns within Plant Tissues

The distribution of Pelargonidin 3-galactoside is not uniform throughout the plant; its concentration varies significantly between different tissues and even within the same organ at different developmental stages.

Research on geraniums (Pelargonium X hortorum) has shown that anthocyanins, including pelargonidin derivatives, are primarily located in the petals of the florets. ashs.org In a study on Gentiana lutea L. var. aurantiaca, pelargonidin glycosides were found to be abundant in the petals but were not detectable in the leaves. udl.cat The concentration of these compounds also changed as the flower developed. udl.cat

In potato varieties (Solanum tuberosum L.), anthocyanins are synthesized in both the skin and the flesh of the tubers. mdpi.com The composition and content of these pigments can differ between the skin and the flesh. mdpi.com For instance, in certain red and purple potato varieties, acylated glucosides of pelargonidin are present. mdpi.com

The stability of Pelargonidin 3-galactoside can be influenced by various factors. In strawberries, its stability is affected by the presence of oxygen and other flavonoids like flavanols. researchgate.net The degradation of the anthocyanin occurs more slowly in anaerobic conditions. researchgate.net

Table 1: Distribution of Pelargonidin 3-galactoside in Various Plant Tissues

| Plant Species | Tissue | Presence/Absence |

| Fragaria × ananassa (Strawberry) | Fruit | Present |

| Ribes uva-crispa (Gooseberry) | Fruit | Present |

| Punica granatum (Pomegranate) | Fruit | Present |

| Pelargonium X hortorum (Geranium) | Flower Petals | Present |

| Gentiana lutea L. var. aurantiaca | Flower Petals | Present |

| Gentiana lutea L. var. aurantiaca | Leaves | Absent |

| Solanum tuberosum L. (Potato) | Tuber Skin & Flesh | Present |

This table is generated based on available research findings and may not be exhaustive.

Chemosystematic and Ecological Significance

The presence and type of anthocyanins, including Pelargonidin 3-galactoside, can have significant implications for both the classification of plants (chemosystematics) and their interactions with the environment (ecology).

From a chemosystematic perspective, the specific profile of flavonoids in a plant can be used as a chemical marker to help distinguish between different cultivars or species. High-pressure liquid chromatography (HPLC) analysis of flavonoids in geranium florets has been developed to aid in cultivar identification, with significant qualitative and quantitative differences observed between varieties. ashs.org In the Fabaceae family, the unique combination of flower anthocyanins in different genera, such as Liparia, can be taxonomically significant. ben-erikvanwyk.com For example, the red flower color in Liparia splendens is due to the presence of 3-sophorosides of cyanidin (B77932) and pelargonidin in the petals. ben-erikvanwyk.com

Ecologically, the vibrant colors produced by Pelargonidin 3-galactoside and other anthocyanins play a crucial role in plant reproduction. These pigments attract pollinators, such as insects and birds, to the flowers, facilitating fertilization. smolecule.com The color of fruits also serves as a visual cue to attract animals for seed dispersal. smolecule.com

Furthermore, anthocyanins are known to protect plants against various environmental stressors. They can absorb harmful UV radiation, protecting the plant's DNA and photosynthetic machinery. smolecule.com They also possess antioxidant properties, helping to scavenge free radicals and mitigate oxidative stress. smolecule.commdpi.com The glycosylation of pelargonidin, forming Pelargonidin 3-galactoside, enhances its stability, allowing it to accumulate in plant cell vacuoles and perform these protective functions. smolecule.com

Biosynthesis and Metabolic Pathways

Enzymology of Pelargonidin (B1210327) 3-Galactoside Ion Formation

The biosynthesis of pelargonidin 3-galactoside is a multi-step process catalyzed by a series of specific enzymes. The pathway begins with precursor compounds and proceeds through several key enzymatic transformations.

Precursor Compounds and Initial Pathway Steps

The journey to pelargonidin 3-galactoside begins within the broader flavonoid biosynthesis pathway. The initial precursor for all flavonoids is the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA through the general phenylpropanoid pathway. researchgate.net This molecule then enters the flavonoid-specific pathway.

A critical precursor for pelargonidin synthesis is dihydrokaempferol (B1209521) (DHK) . oup.commdpi.commdpi.com The formation of DHK itself is a result of the sequential action of several enzymes:

Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.gov

Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin. nih.gov

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol. nih.govmdpi.com

From dihydrokaempferol, the pathway branches, leading to the synthesis of different classes of flavonoids, including flavonols and anthocyanins. mdpi.comnih.gov

Key Enzymes and Their Substrate Specificities

The conversion of dihydrokaempferol to pelargonidin 3-galactoside involves two crucial enzymatic steps.

Dihydroflavonol 4-Reductase (DFR): This enzyme is a pivotal control point in anthocyanin biosynthesis, catalyzing the reduction of dihydroflavonols to their corresponding leucoanthocyanidins. oup.comnih.govfrontiersin.org DFR utilizes NADPH as a cofactor to reduce the 4-keto group of the dihydroflavonol C-ring. oup.com The substrate specificity of DFR is a key determinant of the type of anthocyanin produced. frontiersin.org To produce pelargonidin, DFR must act on dihydrokaempferol (DHK) to form leucopelargonidin. mdpi.comfrontiersin.org However, DFR enzymes from different plant species exhibit varying affinities for the three common dihydroflavonols: dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (B1665482) (DHM). oup.comfrontiersin.org Some DFRs can efficiently reduce all three, while others show a preference for DHQ and DHM, leading to the production of cyanidin (B77932) and delphinidin (B77816) derivatives, respectively, and little to no pelargonidin. frontiersin.org

UDP-Sugar:Flavonoid 3-O-Glycosyltransferases (UFGTs): Following the formation of leucopelargonidin, another enzyme, anthocyanidin synthase (ANS) or leucoanthocyanidin dioxygenase (LDOX) , oxidizes it to form the unstable colored aglycone, pelargonidin. nih.govresearchgate.net To achieve stability and solubility, pelargonidin must be glycosylated. This crucial step is catalyzed by a class of enzymes known as UDP-sugar:flavonoid 3-O-glycosyltransferases (UFGTs). frontiersin.org These enzymes transfer a sugar moiety, in this case, galactose, from a UDP-sugar donor (UDP-galactose) to the 3-hydroxyl group of the pelargonidin aglycone. frontiersin.org This results in the formation of the stable pelargonidin 3-galactoside. UFGTs often exhibit broad substrate specificity, capable of glycosylating various flavonoid aglycones, but their activity is essential for the final step in the biosynthesis of this specific anthocyanin. frontiersin.orguniprot.org Some UFGTs can utilize both UDP-glucose and UDP-galactose as sugar donors, though often with a preference for one over the other. frontiersin.orgnih.gov

| Enzyme | Abbreviation | Substrate | Product | Role in Pelargonidin 3-Galactoside Biosynthesis |

|---|---|---|---|---|

| Chalcone Synthase | CHS | 4-coumaroyl-CoA + 3x malonyl-CoA | Naringenin Chalcone | Early step in the flavonoid pathway leading to precursors. nih.gov |

| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin | Early step in the flavonoid pathway leading to precursors. nih.gov |

| Flavanone 3-Hydroxylase | F3H | Naringenin | Dihydrokaempferol | Produces the direct precursor for the pelargonidin branch. nih.govmdpi.com |

| Dihydroflavonol 4-Reductase | DFR | Dihydrokaempferol | Leucopelargonidin | Key enzyme determining the flow towards pelargonidin synthesis. oup.comnih.govfrontiersin.org |

| Anthocyanidin Synthase | ANS/LDOX | Leucopelargonidin | Pelargonidin | Catalyzes the formation of the unstable aglycone. nih.govresearchgate.net |

| UDP-Galactose:Flavonoid 3-O-Galactosyltransferase | UFGT | Pelargonidin + UDP-Galactose | Pelargonidin 3-galactoside | Final stabilization and solubilization step. frontiersin.org |

Regulation of Biosynthetic Enzyme Activities

The activity of the enzymes involved in pelargonidin 3-galactoside biosynthesis is subject to various regulatory mechanisms. The enzymes of the pathway often exhibit successive maxima in their activities, corresponding to their order in the biosynthetic sequence, suggesting a coordinated induction. nih.gov Environmental factors such as UV light and fungal elicitors can induce the phenylpropanoid pathway, though the effects on the final steps of anthocyanin biosynthesis can be complex and sometimes suppressed. nih.gov The competition between DFR and flavonol synthase (FLS) for their common substrate, dihydrokaempferol, is another critical regulatory point that can influence the metabolic flux towards either anthocyanin or flavonol production. mdpi.comnih.gov

Genetic and Molecular Mechanisms of Biosynthesis

The production of pelargonidin 3-galactoside is ultimately controlled at the genetic level through the expression of the genes encoding the biosynthetic enzymes. This expression is, in turn, orchestrated by a complex network of regulatory genes.

Identification and Characterization of Biosynthetic Genes

The structural genes encoding the enzymes of the anthocyanin biosynthetic pathway have been identified and characterized in numerous plant species. bohrium.comresearchgate.net These genes are often categorized as early biosynthetic genes (EBGs) and late biosynthetic genes (LBGs). researchgate.net

EBGs , such as CHS, CHI, and F3H, are involved in the production of the common flavonoid precursors. researchgate.netnih.gov

LBGs , including DFR, ANS, and UFGT, are specific to the anthocyanin branch of the pathway. researchgate.netmdpi.com

In strawberry (Fragaria x ananassa), a species known for its pelargonidin-based coloration, genetic studies have identified major gene loci controlling the biosynthesis of pelargonidin derivatives. nih.gov For instance, a major locus on linkage group 6b has been associated with the presence or absence of pelargonidin-3-O-malonylglucoside, highlighting the role of specific genes in determining the final anthocyanin profile. nih.gov

Transcriptional Regulation of Pathway Genes

The expression of the anthocyanin biosynthetic genes is primarily regulated at the transcriptional level by a combination of transcription factors. mdpi.comoup.com The most well-characterized regulatory complex is the MBW complex, which consists of three types of proteins:

R2R3-MYB transcription factors: These proteins are key determinants of which branch of the flavonoid pathway is activated. mdpi.comoup.com Specific MYB proteins are known to activate the promoters of the late biosynthetic genes, including DFR and UFGT. mdpi.comtandfonline.com

basic Helix-Loop-Helix (bHLH) transcription factors: These proteins act as co-regulators, often interacting with MYB proteins to enhance their transcriptional activity. mdpi.com

WD40-repeat proteins: These proteins serve as a scaffold, facilitating the formation and stabilization of the MYB-bHLH complex. mdpi.commdpi.com

| Regulatory Factor | Type | Function | Target Genes |

|---|---|---|---|

| R2R3-MYB | Transcription Factor | Activates transcription of late biosynthetic genes. mdpi.comtandfonline.com | DFR, ANS, UFGT mdpi.com |

| bHLH | Transcription Factor | Co-activator, enhances MYB activity. mdpi.com | Late biosynthetic genes (as part of MBW complex) mdpi.com |

| WD40 | Protein | Scaffold for the MBW complex. mdpi.commdpi.com | Late biosynthetic genes (as part of MBW complex) mdpi.com |

| TCP | Transcription Factor | Modulates flavonoid biosynthesis by interacting with R2R3-MYBs. nih.govmdpi.com | Early and late biosynthetic genes nih.govmdpi.com |

| SPL | Transcription Factor | Can negatively regulate anthocyanin accumulation. nih.govtandfonline.com | Components of the MBW complex nih.govtandfonline.com |

Isolation and Purification Methodologies

Extraction Techniques from Plant Matrices (e.g., Solvent-Based Approaches)

The initial step in isolating Pelargonidin (B1210327) 3-galactoside involves its extraction from plant materials. Solvent-based extraction is the most common approach, leveraging the compound's polarity to draw it out from the cellular matrix. scispace.com The choice of solvent and extraction conditions is critical to maximize yield while minimizing the degradation of this heat and light-sensitive molecule. scispace.com

Commonly, weakly acidified polar solvents are employed. scispace.com Methanol (B129727) or ethanol (B145695) acidified with a small percentage of an acid, such as hydrochloric acid (HCl) or formic acid, is highly effective. scispace.comscialert.netimpactfactor.org The acidic environment is crucial for maintaining the stability of the anthocyanin in its flavylium (B80283) cation form, which is the most colorful and stable state at low pH. scispace.com For instance, studies on strawberry residues, a rich source of pelargonidin glycosides, have successfully used ethanol acidified with various acids, including HCl, citric, and tartaric acid. researchgate.net One optimized method for extracting pelargonidin 3-glucoside from strawberry residue involved using ethanol with 1% HCl. researchgate.net Similarly, the extraction of anthocyanins from pomegranate flowers has been performed using ethanol acidified with hydrochloric acid or methanol with acidified acetic acid. impactfactor.org

The process often involves macerating or homogenizing the plant material in the chosen solvent to increase the surface area and improve extraction efficiency. scialert.netmdpi.com Preliminary treatments like freeze-drying the plant material are also common to remove water and concentrate the sample. google.com The extraction may be performed at low temperatures (e.g., -30°C overnight) to further prevent degradation. scialert.net Following extraction, the crude extract is typically centrifuged and the supernatant is concentrated under vacuum to remove the organic solvent, resulting in an aqueous extract ready for purification. scialert.net

Table 1: Solvent Systems for Pelargonidin Glycoside Extraction

| Plant Source | Solvent System | Acidifier | Reference |

|---|---|---|---|

| Strawberry | Methanol | 0.1% HCl | scialert.net |

| Pomegranate Flowers | Ethanol / Methanol | HCl / Acetic Acid | impactfactor.org |

| Strawberry Residue | Ethanol | 1% HCl | researchgate.net |

| Colored Potatoes | Methanol | 0.1% Formic Acid | nih.gov |

Chromatographic Separation Approaches

Following initial extraction, the crude extract contains a mixture of anthocyanins, sugars, acids, and other polyphenols. scispace.com Chromatographic techniques are essential to separate Pelargonidin 3-galactoside from these other components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of anthocyanins. mdpi.com For purification, semi-preparative or preparative HPLC systems are used. The most common stationary phase is a C18 reversed-phase column, which separates compounds based on their hydrophobicity. scialert.netmdpi.comtandfonline.com

The mobile phase typically consists of a two-solvent gradient system. Solvent A is usually an acidified aqueous solution (e.g., water with 0.1% to 5% formic acid, acetic acid, or trifluoroacetic acid), and Solvent B is an organic solvent like HPLC-grade methanol or acetonitrile. scialert.netnih.gov A gradient elution, where the concentration of the organic solvent is gradually increased, allows for the separation of different anthocyanins and other phenolic compounds. scialert.net For example, the purification of Pelargonidin 3-glucoside from strawberry extract has been achieved using a C18 cartridge with a mobile phase of 5% acetic acid in water and methanol. scialert.net Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength around 500-520 nm, which is the absorbance maximum for pelargonidin glycosides. scialert.netresearchgate.net More advanced systems couple HPLC with a mass spectrometry (MS) detector for definitive identification based on mass-to-charge ratio (m/z). mdpi.comnih.gov

Table 2: Example of a Semi-Preparative HPLC Method for Pelargonidin 3-Glucoside

| Parameter | Condition | Reference |

|---|---|---|

| Column | RP Nova-Pak C18 (6 µm, 25x100 mm) | scialert.net |

| Mobile Phase A | 5% Acetic Acid in Water | scialert.net |

| Mobile Phase B | 100% Methanol | scialert.net |

| Flow Rate | 10 mL/min | scialert.net |

| Detection | 280 nm | scialert.net |

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of anthocyanins. google.comnih.gov Unlike solid-liquid chromatography (like HPLC), HSCCC avoids the use of a solid support matrix, which can cause irreversible adsorption and deactivation of target compounds. google.com Separation is achieved based on the differential partitioning of solutes between two immiscible liquid phases. google.com

A common two-phase solvent system for separating pelargonidin glycosides from strawberry is a mixture of tert-butyl methyl ether (TBME), n-butanol, acetonitrile, and water, acidified with trifluoroacetic acid (TFA). nih.gov For instance, a system with a volume ratio of TBME:n-butanol:acetonitrile:water:TFA of 2:2:1:5:0.01 has been used, where the upper phase serves as the stationary phase and the lower phase as the mobile phase. google.com This method has been shown to yield Pelargonidin 3-glucoside with purities exceeding 98% and even 99%. google.comnih.gov

Macroporous Resin Adsorption

Macroporous resin adsorption is a widely used and efficient technique for the preliminary purification and enrichment of anthocyanins from crude plant extracts. nih.govsemanticscholar.orgresearchgate.net These resins, such as Amberlite XAD-7 or styrene-divinylbenzene-based resins like AB-8, have large surface areas and can adsorb phenolic compounds from aqueous solutions, while allowing more polar impurities like sugars and organic acids to pass through. semanticscholar.orgscispace.com

The process involves passing the aqueous crude extract through a column packed with the resin. google.com After the sample is loaded, the column is washed with water to remove impurities. google.com The adsorbed anthocyanins are then desorbed (eluted) using an organic solvent, typically acidified ethanol or methanol. google.comsemanticscholar.org For example, in the purification of anthocyanins from strawberry, an AB-8 macroporous resin column was washed with deionized water and then eluted with a methanol solution containing 0.01% HCl to recover the anthocyanins. google.com This step significantly concentrates the anthocyanins and simplifies subsequent high-resolution purification steps. nih.govresearchgate.net

Advanced Purification Strategies for High Purity Isolation

Achieving very high purity (>95%) of Pelargonidin 3-galactoside often requires a multi-step approach that combines several of the techniques described above. scispace.comnih.gov A common and effective strategy is to use macroporous resin chromatography as an initial clean-up and enrichment step, followed by a high-resolution technique like HSCCC or preparative HPLC for the final separation of individual anthocyanins. google.comnih.gov

One such successful method for isolating Pelargonidin 3-glucoside from strawberry involved initial purification on AB-8 macroporous resin, followed by separation using HSCCC. nih.gov This combination yielded 240 mg of the compound with a purity of 97.26% from 320 g of strawberry powder. nih.gov Another patented method using a similar combination reported obtaining Pelargonidin 3-glucoside with a purity greater than 98%. google.com

Another advanced strategy involves the sequential use of different column chromatography methods. For example, an extract can first be passed through an Amberlite XAD-7 column, followed by separation using Droplet Counter-Current Chromatography (DCCC), and a final polishing step using Sephadex LH-20 gel filtration. scispace.com The purity of the final fractions is then confirmed by analytical HPLC. scispace.com These combined strategies are essential for isolating specific anthocyanin glycosides, like Pelargonidin 3-galactoside, in sufficient quantity and purity for detailed structural and functional studies.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the identification of anthocyanins like pelargonidin (B1210327) 3-galactoside, offering high sensitivity and structural information.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar and thermally labile molecules such as anthocyanins. In positive ion mode, pelargonidin 3-galactoside is typically detected as a molecular ion [M]+. For instance, in studies of various berries and colored cereals, a molecular ion at a mass-to-charge ratio (m/z) of 433 has been consistently reported for pelargonidin 3-galactoside. sci-hub.se This corresponds to the protonated molecule [M]+ of the compound.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. By selecting the parent ion (m/z 433) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. This technique is crucial for distinguishing between different glycosides of the same aglycone and for confirming the identity of the sugar moiety. sci-hub.se High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF), offer exceptional mass accuracy, allowing for the precise determination of the elemental composition of the parent and fragment ions. creative-proteomics.comum.es

Table 1: ESI-MS Data for Pelargonidin 3-galactoside

| Ion | Observed m/z | Source(s) |

| [M]+ | 433 | sci-hub.secuvillier.de |

| [M-H]- | Not commonly reported | |

| [M+H]+ | 433.1134 | |

| Elemental Composition | C21H21O10 | rsc.org |

This table is interactive. Click on the headers to sort.

The fragmentation of pelargonidin 3-galactoside in MS/MS experiments follows a predictable pattern. A key fragmentation event is the neutral loss of the galactose moiety (162 Da). The product ion scan of the parent ion at m/z 433 reveals a dominant fragment ion at m/z 271. sci-hub.secuvillier.de This fragment corresponds to the pelargonidin aglycone, [M - 162]+. sci-hub.secuvillier.de

This neutral loss of 162 u is characteristic of a hexose (B10828440) sugar, and the identification as galactose is often inferred by chromatographic separation, where galactosides typically elute earlier than glucosides on reversed-phase columns. cuvillier.de Further fragmentation of the aglycone at m/z 271 can occur, yielding smaller product ions, although these are less consistently reported across different studies. The analysis of these fragmentation patterns is essential for the unambiguous identification of pelargonidin 3-galactoside in complex mixtures. sci-hub.secuvillier.de

Table 2: MS/MS Fragmentation Data for Pelargonidin 3-galactoside

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation | Source(s) |

| 433 | 271 | 162 | Loss of the galactose moiety (Pelargonidin aglycone) | sci-hub.secuvillier.de |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common than MS for routine identification due to the larger sample quantities required, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural elucidation. Both one-dimensional (1H and 13C) and two-dimensional NMR techniques are powerful tools for confirming the structure of anthocyanins. acs.org NMR can unequivocally determine the nature and position of sugar linkages and acyl groups. acs.org For pelargonidin 3-galactoside, NMR would confirm the presence of the pelargonidin aglycone and the galactose unit, as well as establish the glycosidic bond at the 3-position of the C-ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial characterization of anthocyanins. These compounds exhibit two characteristic absorption maxima: one in the UV region (around 280 nm) and a stronger one in the visible region, which is responsible for their color. The maximum absorption (λmax) in the visible range is dependent on the structure of the aglycone. For pelargonidin-based anthocyanins, the λmax is typically observed between 501 and 506 nm. acs.orgus.es The specific λmax for pelargonidin 3-galactoside has been reported at 501 nm. us.es This spectral property is useful for preliminary identification and quantification in chromatographic analyses. rsc.orgus.es

Table 3: UV-Vis Absorption Maxima for Pelargonidin 3-galactoside

| Region | λmax (nm) | Source(s) |

| Visible | 501 | us.es |

| UV | ~280 | acs.org |

This table is interactive. Click on the headers to sort.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of pelargonidin 3-galactoside would show characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching from the glycosidic bond and pyran ring. While not typically used for primary identification, FTIR can be a complementary technique to confirm the presence of these key functional groups.

Fluorimetric Analysis

Some studies have utilized fluorimetric analysis in the characterization of anthocyanins. The fluorescent properties of these molecules can be influenced by their structure and environment. While specific fluorimetric data for pelargonidin 3-galactoside is not extensively detailed in the provided context, it is a technique that has been applied to analyze flower color characteristics, where anthocyanins play a key role. researchgate.net

Stability and Degradation Kinetics

Kinetic Modeling of Pelargonidin (B1210327) 3-Galactoside Ion Degradation (e.g., First-Order Kinetics)

The degradation of pelargonidin 3-galactoside and related anthocyanins is widely reported to follow a first-order kinetic model. nih.govresearchgate.netfao.orgresearchgate.netnih.gov This model implies that the rate of degradation is directly proportional to the concentration of the anthocyanin at any given time. The first-order reaction can be described by the following equation:

ln(C/C₀) = -kt

Where:

C is the concentration of the anthocyanin at time t .

C₀ is the initial concentration of the anthocyanin.

k is the first-order degradation rate constant.

t is the time.

From the rate constant, the half-life (t₁/₂) of the compound can be calculated, which represents the time required for 50% of the initial concentration to degrade. The half-life is determined using the formula:

t₁/₂ = 0.693 / k

Studies have shown that the degradation rate constant (k) and the half-life (t₁/₂) are significantly influenced by various factors such as temperature, pH, and the presence of oxygen. nih.govnih.gov For instance, in a study on pelargonidin-based anthocyanins in a model system at pH 3.4 and 25°C, the half-lives ranged from 56 to 934 days, depending on the specific structure and water activity. researchgate.netfao.org In contrast, at elevated temperatures (100–150 °C), the degradation is much more rapid, with rate constants for purified anthocyanins reported in the range of 0.0262–0.2855 min⁻¹. nih.gov

| Anthocyanin Type | Conditions | Rate Constant (k) | Half-Life (t₁/₂) | Source |

|---|---|---|---|---|

| Pelargonidin 3-glucoside | Ultrasound (200W) | 1.69 × 10⁻² min⁻¹ | 41.02 min | nih.gov |

| Pelargonidin 3-glucoside | Ultrasound (500W) | 6.72 × 10⁻² min⁻¹ | 10.32 min | nih.gov |

| Purified Anthocyanins | 100 - 150 °C | 0.0262 - 0.2855 min⁻¹ | N/A | nih.gov |

| Pelargonidin-based anthocyanins | 25°C, pH 3.4 | N/A | 56 - 934 days | researchgate.netfao.org |

Factors Influencing Stability

Temperature is one of the most significant factors affecting the stability of pelargonidin 3-galactoside. An increase in temperature accelerates the degradation rate of anthocyanins. nih.gov This relationship is often described by the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T) and the activation energy (Ea). The activation energy represents the minimum energy required for the degradation reaction to occur.

Higher temperatures provide the necessary energy to overcome this barrier, leading to a higher rate constant and a shorter half-life. For example, studies on various fruit juices have consistently shown that anthocyanin loss increases with higher processing and storage temperatures. nih.gov Pelargonidin-3-O-glucoside, a closely related compound, is noted to be particularly susceptible to heat. nih.gov Activation energies for the thermal degradation of anthocyanins in various fruit sources have been reported to range from 21.6 kJ/mol to 94 kJ/mol, indicating a significant temperature dependency. nih.gov

The pH of the surrounding medium has a profound effect on the structure and stability of pelargonidin 3-galactoside. Anthocyanins are most stable and exhibit their most vibrant red coloration in highly acidic environments (pH 1-3). nih.gov In this pH range, the flavylium (B80283) cation form predominates.

As the pH increases towards neutrality, the flavylium cation undergoes hydration to form the colorless carbinol or hemiketal form, and further rearrangement can lead to the formation of the pale yellow chalcone (B49325) pseudobase. nih.gov This results in a rapid loss of color and stability. Studies have consistently demonstrated that the stability of anthocyanins, including pelargonidin derivatives, decreases significantly as the pH rises from acidic to neutral or alkaline conditions. nih.govnih.gov While some anthocyanins may exhibit a region of slightly increased stability in alkaline conditions due to the formation of the blue quinonoidal base, they are generally unstable and prone to degradation at pH values above 4.0. mdpi.com

The presence of oxygen is a critical factor that accelerates the degradation of pelargonidin 3-galactoside. Oxygen can directly oxidize the anthocyanin molecule or participate in coupled oxidation reactions. In the presence of enzymes like polyphenol oxidase (PPO) and peroxidase (POD), which are naturally present in many plant tissues, the degradation is significantly enhanced. researchgate.net These enzymes catalyze the oxidation of phenolic compounds to form highly reactive o-quinones. These quinones can then react with and degrade anthocyanins in a coupled oxidation mechanism. researchgate.net

Furthermore, oxidative stress, characterized by the presence of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), can induce the degradation of anthocyanins. nih.gov Studies have shown a direct correlation between the production of hydroxyl radicals during processing, such as ultrasound treatment, and the degradation of pelargonidin-3-glucoside. nih.gov

Water activity (aᴡ), a measure of the unbound water available for chemical reactions, plays a complex role in the stability of pelargonidin 3-galactoside. Water is a reactant in the primary degradation pathway, which involves the nucleophilic attack of water on the flavylium cation, leading to the formation of the colorless carbinol base. researchgate.net

Research conducted at ambient temperature (25°C) on pelargonidin-based anthocyanins showed that the degradation rate increased with increasing water activity. researchgate.netfao.org In these systems, higher water activity facilitated the hydrolytic reactions that lead to pigment loss. researchgate.net Conversely, a study on blackberry juice heated to high temperatures (100-140°C) found that a reduction in water activity had a negative effect on anthocyanin stability, increasing the degradation reaction rate constant. cirad.fr This suggests that at high temperatures, other degradation mechanisms that are less dependent on water, or are even inhibited by it, may become more prominent.

Degradation Mechanisms and Products

The degradation of pelargonidin 3-galactoside is a complex process involving several chemical reactions. The primary and most well-understood mechanism involves the hydrolysis of the molecule.

One of the initial steps is the hydrolytic cleavage of the glycosidic bond at the C3 position. This reaction releases the galactose sugar moiety and the unstable aglycone, pelargonidin. researchgate.net The pelargonidin aglycone is highly susceptible to further degradation.

The central pyran ring of the pelargonidin aglycone can undergo fission, opening up to form a chalcone structure. This chalcone is typically colorless or pale yellow and is itself unstable. The chalcone can then degrade further into smaller phenolic compounds. The primary degradation products resulting from the cleavage of the pelargonidin aglycone are typically phloroglucinaldehyde (from the A-ring) and 4-hydroxybenzoic acid (from the B-ring). nih.gov

In addition to this hydrolytic pathway, oxidative mechanisms also contribute to degradation, especially in the presence of oxygen, enzymes, or other oxidizing agents. researchgate.net These pathways can lead to the formation of a variety of condensation and oxidation products. nih.govresearchgate.net

| Precursor | Degradation Pathway | Key Products | Source |

|---|---|---|---|

| Pelargonidin 3-galactoside | Hydrolysis of Glycosidic Bond | Pelargonidin (aglycone), Galactose | researchgate.net |

| Pelargonidin (aglycone) | Ring Fission | Chalcone | researchgate.net |

| Chalcone | Further Degradation | Phloroglucinaldehyde, 4-Hydroxybenzoic acid | nih.gov |

| Pelargonidin Glycosides | Thermal Degradation | Phenolic acids, Coumarin glucoside | nih.gov |

Enzymatic and Chemical Transformations

Enzymatic Modifications and Derivatization

The core structure of pelargonidin (B1210327) 3-galactoside can be further modified by various enzymes, leading to a diverse array of derivatives with altered physicochemical properties. These modifications primarily involve the attachment of additional sugar or acyl groups and methylation.

While the initial formation of pelargonidin 3-galactoside is a primary glycosylation event, this molecule can serve as a substrate for further enzymatic glycosylation. nih.gov This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs), which transfer sugar moieties from an activated donor, such as UDP-galactose or UDP-glucose, to the anthocyanin structure. nih.govnih.gov

Subsequent glycosylation reactions can occur at different positions on the pelargonidin core. For instance, UDP-glucose:flavonoid 5-O-glucosyltransferase (5GT) can attach a glucose molecule to the 5-hydroxyl group, resulting in a diglycosylated anthocyanin. nih.gov Another possibility is the extension of the existing sugar chain at the 3-position. For example, an enzyme could add a rhamnose molecule to the galactose at the 3-position, forming a rutinoside-like structure, similar to the conversion of pelargonidin 3-O-glucoside to pelargonidin 3-O-rutinoside. nih.gov These additional glycosylation steps generally increase the water solubility and stability of the anthocyanin molecule.

Acylation, the addition of an acyl group from an acyl-CoA or other donor, is a common modification of anthocyanins that significantly impacts their stability and color. This reaction often occurs on the sugar moiety of the glycoside. researchgate.netnih.gov Research on the closely related pelargonidin 3-glucoside (Pg3G) has shown that enzymes can catalyze its acylation with various aliphatic dicarboxylic acids, such as malonic, succinic, and glutaric acids. researchgate.netnih.gov The products are typically identified as pelargonidin 3-O-(6''-acyl)-glycosides, indicating the acyl group is attached to the 6''-hydroxyl of the sugar. researchgate.netnih.govrsc.org

These acylation reactions have profound effects on the molecule's properties. A key benefit is the enhancement of thermostability. researchgate.netnih.govnih.gov Acylation also increases the lipophilicity of the molecule, which can facilitate its interaction with and transport across cell membranes. nih.govrsc.org Studies have shown that the efficiency of the enzymatic acylation can be influenced by the length of the dicarboxylic acid's carbon chain, with longer chains sometimes leading to higher conversion yields. researchgate.netnih.gov While acylation with aliphatic groups like malonyl may have little effect on the visible color, acylation with aromatic groups, such as cinnamic acid, can cause a bathochromic shift (a shift to a longer wavelength), which deepens the red color. nih.gov

| Acyl Group | Resulting Compound Example (from Glucoside) | Effect on Molecular Properties | Reference |

|---|---|---|---|

| Acetyl | Pelargonidin-3-O-(6''-acetyl)-glucoside | Increased thermostability and lipophilicity | nih.govrsc.org |

| Malonyl | Pelargonidin-3-(6''-malonyl)-glucoside | Improved thermostability, little effect on λmax | researchgate.netnih.gov |

| Succinyl | Pelargonidin-3-(6''-succinyl)-glucoside | Improved thermostability | researchgate.netnih.gov |

| Glutaryl | Pelargonidin-3-(6''-glutaryl)-glucoside | Improved thermostability | researchgate.netnih.gov |

| Cinnamic Acid | (Aromatic Acylation) | Causes bathochromic shift (color deepening) | nih.gov |

Methylation is another key enzymatic modification that contributes to the diversity of anthocyanins, typically involving the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to hydroxyl groups on the B-ring. nih.govnih.gov This reaction is catalyzed by anthocyanin O-methyltransferases (AOMTs). nih.govnih.gov However, the specific structure of pelargonidin limits its potential for this modification.

Pelargonidin possesses only a single hydroxyl group on its B-ring at the 4'-position. nih.gov AOMTs and related enzymes like catechol-O-methyl transferase primarily act on anthocyanidins with adjacent hydroxyl groups (a catechol or pyrogallol (B1678534) structure) on the B-ring, such as cyanidin (B77932) and delphinidin (B77816). nih.govacs.orgnih.gov In fact, studies on AOMT from grapevine have shown that the enzyme is inactive towards pelargonidin 3-O-glucoside. nih.gov Therefore, pelargonidin 3-galactoside is not considered a substrate for the common methylation pathways that modify other anthocyanins, and methylated derivatives of this specific compound are not expected to be formed enzymatically in plants.

Complex Formation and Copigmentation Studies

The color and stability of pelargonidin 3-galactoside in solution can be significantly enhanced through a phenomenon known as copigmentation. This involves the formation of non-covalent complexes between the anthocyanin and other organic molecules, called copigments, which include flavonoids, phenolic acids, and alkaloids. helsinki.fimaxapress.com

These complexes are typically formed through π-π stacking interactions between the aromatic rings of the anthocyanin and the copigment. researchgate.net This molecular association protects the anthocyanin from degradation by water and other nucleophiles, thus increasing its stability. maxapress.com Copigmentation also leads to a bathochromic shift (a shift towards the blue region of the spectrum) and a hyperchromic effect (an increase in color intensity), resulting in a more stable and intense coloration. helsinki.fi

Studies on pelargonidin 3-glucoside with the flavanol catechin (B1668976) have demonstrated that these copigmentation reactions can be accelerated by factors such as high pressure. maxapress.comfao.org The primary interactions holding the complex together are van der Waals forces. maxapress.com Phenolic acids, including ferulic, caffeic, and rosmarinic acids, have also been shown to be effective copigments for pelargonidin glycosides, improving and stabilizing their color in solution. helsinki.fi

In Vitro Chemical Reactivity Studies

The inherent chemical reactivity of pelargonidin 3-galactoside determines its stability under various environmental conditions. In aqueous solutions, anthocyanins exist in equilibrium between several chemical forms, including the colored flavylium (B80283) cation and colorless forms like the hemiketal and chalcone (B49325). researchgate.net The degradation of the compound is influenced by factors such as pH, temperature, oxygen, and water activity. researchgate.netscialert.net

Degradation Kinetics : In vitro studies on pelargonidin 3-glucoside show that its degradation typically follows first-order kinetics. researchgate.netnih.gov The rate of this degradation is highly dependent on the surrounding conditions. For instance, the degradation rate constant is significantly lower than that observed under treatments like pulsed electric fields but comparable to thermal treatment at around 100°C. nih.gov

Influence of Oxygen and Water : The presence of oxygen is a major factor accelerating degradation, making the compound much more stable under anaerobic conditions. scialert.net Likewise, a higher water activity generally leads to an increased rate of degradation. researchgate.net

Degradation Pathways : A key step in the degradation process is the hydrolysis of the glycosidic bond, which releases the galactose sugar and the unstable pelargonidin aglycone. scialert.net The aglycone then rapidly degrades into smaller, colorless phenolic compounds. scialert.net Exposure to high-energy processes like ultrasound can also induce degradation through the formation of reactive hydroxyl radicals. nih.gov Theoretical studies comparing the aglycone with its glycoside show that the glycosylated form is chemically less reactive and thus more stable. mdpi.com

| Condition/Factor | Effect on Pelargonidin 3-glycoside | Kinetic Model | Reference |

|---|---|---|---|

| Water Activity | Degradation increases with higher water activity | First-order | researchgate.net |

| Oxygen | Significantly accelerates degradation | First-order | scialert.net |

| Ultrasound | Induces degradation via hydroxyl radical formation | First-order | nih.gov |

| General Stability | Glycoside is more stable than the aglycone | N/A | mdpi.com |

Metabolomic and Profiling Studies

Metabolomic and profiling studies are crucial for understanding the role of specific compounds within biological systems. For the pelargonidin (B1210327) 3-galactoside ion, these approaches have been instrumental in identifying its presence, quantifying its levels, and elucidating its relationship with genetic and phenotypic traits, particularly in plants.

Biological Roles in Plant Physiology

Function as Pigments in Plant Tissues

Pelargonidin (B1210327) 3-galactoside and its derivatives are instrumental in conferring a vibrant spectrum of colors to various plant tissues, including flowers, fruits, and leaves. The coloration, ranging from orange and red to pink, is a direct consequence of the molecular structure of the pelargonidin aglycone. This inherent color is a critical factor in plant reproductive biology, serving as a visual cue to attract pollinators such as bees and butterflies, as well as seed dispersers.

The specific hue imparted by pelargonidin glycosides can be influenced by several factors within the plant's cellular environment. These include the pH of the vacuole where these pigments are stored, co-pigmentation with other flavonoids, and the formation of complexes with metal ions. For instance, the orange-red color of many flowers is primarily due to the accumulation of pelargonidin-based anthocyanins.

Below is a table detailing the presence of pelargonidin glycosides in various plant species and the corresponding coloration observed in their tissues.

| Plant Species | Tissue | Predominant Pelargonidin Glycoside(s) | Observed Color |

| Fragaria × ananassa (Strawberry) | Fruit | Pelargonidin 3-glucoside | Red |

| Rosa spp. (Rose) | Petals | Pelargonidin 3,5-diglucoside | Pink to Red |

| Geranium spp. (Geranium) | Petals | Pelargonidin 3,5-diglucoside | Red |

| Gentiana lutea var. aurantiaca (Orange Gentian) | Petals | Pelargonidin 3-O-glucoside, Pelargonidin 3,5-O-diglucoside | Orange |

| Raphanus sativus (Radish) | Root | Acylated pelargonidin derivatives | Red |

Roles in Plant Development and Organogenesis

The accumulation of pelargonidin 3-galactoside and related compounds is intricately linked with the developmental stages of plant organs, particularly flowers. Research on the orange-flowered gentian (Gentiana lutea L. var. aurantiaca) has provided valuable insights into the differential accumulation of pelargonidin glycosides during petal development.

In the early stages of flower development, the concentration of these pigments is relatively low. As the flower matures and progresses towards anthesis (the period of full bloom), there is a significant increase in the biosynthesis and accumulation of various pelargonidin derivatives. This temporal regulation of pigment production is crucial for ensuring that the flowers are visually attractive to pollinators at the optimal time for successful reproduction.

The following table summarizes the relative abundance of different pelargonidin derivatives at three developmental stages of Gentiana lutea var. aurantiaca flowers, illustrating the dynamic changes in their composition during organogenesis.

| Pelargonidin Derivative | Stage 1 (Budlet) - Relative Abundance (%) | Stage 3 (Mature Bud) - Relative Abundance (%) | Stage 5 (Anthesis) - Relative Abundance (%) |

| Pelargonidin 3-O-glucoside | 62.5 | 32.5 | 34.5 |

| Pelargonidin 3,5-O-diglucoside | 29.1 | 33.4 | 25.1 |

| Pelargonidin 3-O-rutinoside | Low | 9.6 | 19.1 |

| Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) | 6.8 | Low | 5.5 |

| Pelargonidin-3-O-(6-p-coumaryl-D-glucoside)-5-(4-O-malonyl-β-D-glucoside) | Not Detected | 10.3 | Data not available |

Response to Abiotic Stressors (e.g., Temperature, Light, Salinity)

While specific quantitative data for Pelargonidin 3-galactoside ion under various abiotic stresses is limited in the available scientific literature, the general response of anthocyanin-producing plants to these stressors is well-documented.

Temperature: Both high and low-temperature stress can induce the accumulation of anthocyanins. This response is believed to help protect the photosynthetic apparatus from damage and maintain cellular function under suboptimal temperature conditions.

Light: High light intensity is a significant trigger for anthocyanin biosynthesis. These pigments accumulate in the epidermal layers of leaves and stems, where they act as a sunscreen, absorbing excess UV and visible light and protecting the underlying photosynthetic tissues from photo-oxidative damage.

Salinity: Salinity stress often leads to an increase in anthocyanin content. This is thought to be a part of the plant's osmotic adjustment and antioxidant defense mechanisms to cope with the ionic and osmotic stress imposed by high salt concentrations.

The table below provides a summary of the observed effects of various abiotic stressors on the total anthocyanin content in different plant species.

| Plant Species | Abiotic Stressor | Observed Effect on Total Anthocyanin Content |

| Arabidopsis thaliana | High Salinity | Increase |

| Arabidopsis thaliana | Cold | Increase |

| Arabidopsis thaliana | Drought | Increase |

| Brassica juncea (Red Mustard) | High Light Intensity | Increase |

| Vitis vinifera (Grape) Suspension Cells | Salinity (NaCl) | Increase |

Molecular Mechanisms of Interaction with Plant Biological Systems (e.g., enzymatic degradation interactions)

The stability and turnover of pelargonidin 3-galactoside within plant tissues are regulated by enzymatic activities. The degradation of anthocyanins is a natural process that occurs during tissue senescence and in response to various environmental cues. Two key enzymes involved in this process are polyphenol oxidase (PPO) and β-glucosidase.

PPO can indirectly lead to the degradation of pelargonidin glycosides. It oxidizes phenolic compounds to form highly reactive quinones. These quinones can then chemically react with and degrade the anthocyanin molecules.

β-glucosidase, on the other hand, directly acts on the glycosidic bond of the anthocyanin. In the case of pelargonidin 3-galactoside, this enzyme would hydrolyze the bond between the pelargonidin aglycone and the galactose sugar moiety. The resulting aglycone is significantly less stable than its glycosylated form and is rapidly degraded.

These enzymatic degradation pathways are crucial for the regulation of pigment levels in plant tissues, allowing for changes in coloration during different developmental stages and in response to environmental stimuli.

Q & A

Q. What criteria should guide the selection of pelargonidin 3-galactoside as a biomarker in plant metabolomics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。